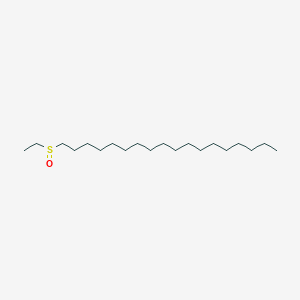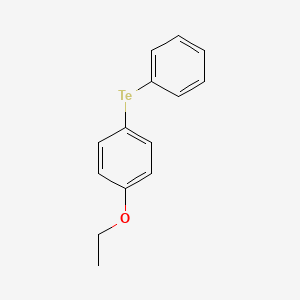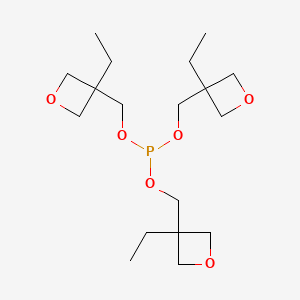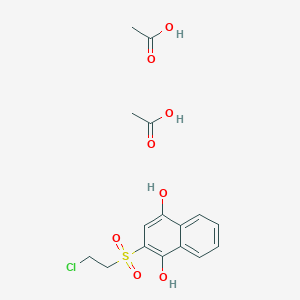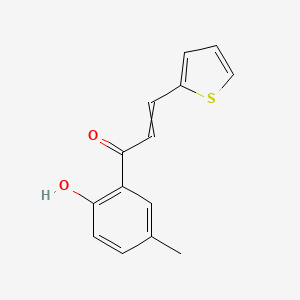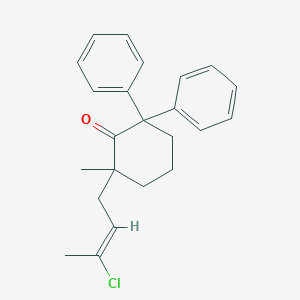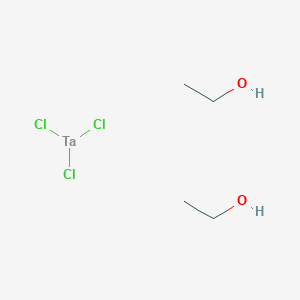
Ethanol--trichlorotantalum (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol–trichlorotantalum (2/1) is a coordination compound formed by the interaction of ethanol and trichlorotantalum in a 2:1 ratio
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol–trichlorotantalum (2/1) typically involves the reaction of tantalum pentachloride with ethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tantalum compound. The general reaction can be represented as:
TaCl5+2C2H5OH→TaCl3(C2H5OH)2+2HCl
Industrial Production Methods: Industrial production of Ethanol–trichlorotantalum (2/1) may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity. Techniques such as recrystallization and distillation are commonly employed.
化学反应分析
Types of Reactions: Ethanol–trichlorotantalum (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tantalum compounds.
Reduction: Reduction reactions can yield lower oxidation state tantalum species.
Substitution: The ethanol ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often require mild heating and the presence of a coordinating solvent.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tantalum(V) oxide, while substitution reactions can produce a variety of tantalum complexes with different ligands.
科学研究应用
Ethanol–trichlorotantalum (2/1) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tantalum compounds and as a catalyst in organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interaction with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including high-performance ceramics and electronic components.
作用机制
The mechanism by which Ethanol–trichlorotantalum (2/1) exerts its effects involves coordination chemistry principles. The ethanol ligands coordinate to the tantalum center, influencing its reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
相似化合物的比较
Ethanol–trichloroniobium (2/1): Similar in structure but with niobium instead of tantalum.
Ethanol–trichlorovanadium (2/1): Contains vanadium and exhibits different reactivity.
Ethanol–trichloromolybdenum (2/1): Molybdenum-based compound with distinct catalytic properties.
Uniqueness: Ethanol–trichlorotantalum (2/1) is unique due to the specific electronic and steric properties of tantalum, which influence its reactivity and potential applications. Its stability and ability to form various coordination complexes make it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
44916-29-2 |
|---|---|
分子式 |
C4H12Cl3O2Ta |
分子量 |
379.44 g/mol |
IUPAC 名称 |
ethanol;trichlorotantalum |
InChI |
InChI=1S/2C2H6O.3ClH.Ta/c2*1-2-3;;;;/h2*3H,2H2,1H3;3*1H;/q;;;;;+3/p-3 |
InChI 键 |
FEGBJGONLHVRSN-UHFFFAOYSA-K |
规范 SMILES |
CCO.CCO.Cl[Ta](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)
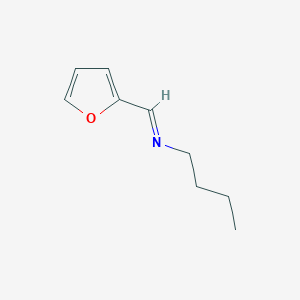
![1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine](/img/structure/B14662539.png)
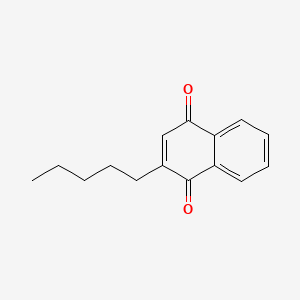
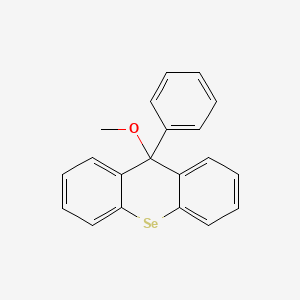
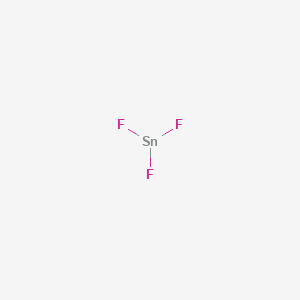

![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
